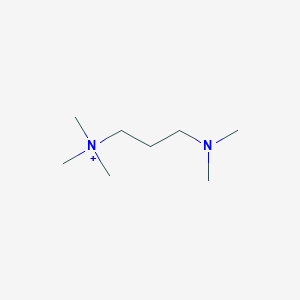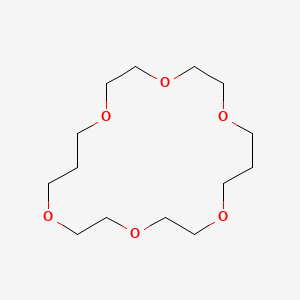
1,4,7,11,14,17-Hexaoxacycloicosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7,11,14,17-Hexaoxacycloicosane is a macrocyclic compound with a twenty-membered ring structure. It is known for its ability to form stable complexes with various metal ions, making it a valuable compound in coordination chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4,7,11,14,17-Hexaoxacycloicosane can be synthesized through the cyclization of linear polyethers. One common method involves the reaction of ethylene glycol with a suitable dihalide under high-dilution conditions to promote cyclization over polymerization. The reaction is typically carried out in the presence of a strong base, such as sodium hydride, and an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, ensures the efficient production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,7,11,14,17-Hexaoxacycloicosane undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as sodium, potassium, and calcium.
Substitution: Can undergo nucleophilic substitution reactions with suitable electrophiles.
Oxidation: Can be oxidized under specific conditions to form corresponding oxides.
Common Reagents and Conditions
Complexation: Metal salts (e.g., sodium chloride) in aqueous or organic solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
Complexation: Metal-ion complexes.
Substitution: Substituted macrocyclic ethers.
Oxidation: Oxidized derivatives of the macrocycle.
Applications De Recherche Scientifique
1,4,7,11,14,17-Hexaoxacycloicosane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-ion interactions and catalysis.
Biology: Investigated for its potential to transport metal ions across biological membranes.
Medicine: Explored for its ability to encapsulate and deliver therapeutic agents.
Industry: Utilized in the development of sensors and separation technologies due to its selective binding properties.
Mécanisme D'action
The mechanism of action of 1,4,7,11,14,17-Hexaoxacycloicosane primarily involves its ability to form stable complexes with metal ions. The oxygen atoms in the macrocyclic ring coordinate with the metal ions, stabilizing them and facilitating their transport or catalytic activity. This complexation is driven by the favorable enthalpic and entropic contributions from the ring structure and the metal ion.
Comparaison Avec Des Composés Similaires
1,4,7,11,14,17-Hexaoxacycloicosane is unique among macrocyclic compounds due to its specific ring size and oxygen donor atoms. Similar compounds include:
1,4,7,10,13,16-Hexaoxacyclooctadecane: A smaller macrocycle with similar complexation properties but different selectivity.
1,4,7,11,14,17-Hexathiacycloicosane: Contains sulfur atoms instead of oxygen, leading to different binding affinities and reactivity.
1,4,7,10,13,16-Hexaoxacyclododecane: A smaller ring size, resulting in different complexation behavior and applications.
This compound stands out due to its optimal ring size for complexing larger metal ions and its versatility in various scientific and industrial applications.
Propriétés
Numéro CAS |
54308-73-5 |
|---|---|
Formule moléculaire |
C14H28O6 |
Poids moléculaire |
292.37 g/mol |
Nom IUPAC |
1,4,7,11,14,17-hexaoxacycloicosane |
InChI |
InChI=1S/C14H28O6/c1-3-15-7-11-19-13-9-17-5-2-6-18-10-14-20-12-8-16-4-1/h1-14H2 |
Clé InChI |
VKNYJOBONVRAII-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOCCOCCCOCCOCCOC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


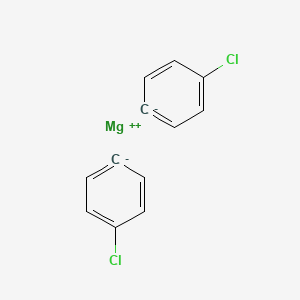

![1-[(Propan-2-yl)amino]-3-[(pyrimidin-2-yl)oxy]propan-2-ol](/img/structure/B14649267.png)
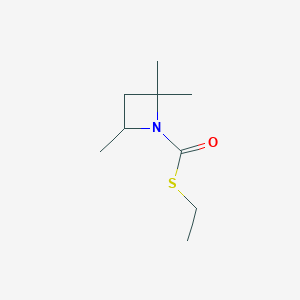
![2-[(Anilinomethyl)imino]-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B14649273.png)

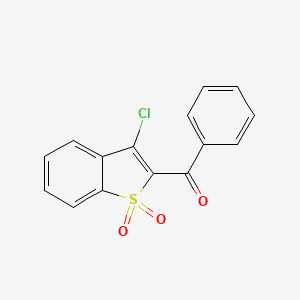

![N-Butyl-N-[3-(triethoxysilyl)propyl]butan-1-amine](/img/structure/B14649312.png)
![4-[(2,5-Dichloro-4-hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14649318.png)


![4-{[(2,2,6,6-Tetramethylpiperidin-1-yl)sulfanyl]carbonothioyl}morpholine](/img/structure/B14649335.png)
